Structural Distinction: The Impact of the Methyl Group on Physicochemical Properties
The presence of the methyl group in 4-chloro-3-methyl-5-nitrobenzoic acid provides a distinct differentiation from its non-methylated analog, 4-chloro-5-nitrobenzoic acid. This methyl group contributes to a higher calculated logP (XLogP3) of 2.3 for the target compound [1], indicating greater lipophilicity compared to 4-chloro-5-nitrobenzoic acid, which lacks this substituent and is expected to have a lower logP . This difference in lipophilicity can influence membrane permeability, solubility, and overall pharmacokinetic behavior in biological systems.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 4-chloro-5-nitrobenzoic acid (no methyl group) |
| Quantified Difference | Higher lipophilicity for target compound; exact value for comparator not provided but inferred to be lower. |
| Conditions | Computed property based on molecular structure |
Why This Matters
Lipophilicity is a critical determinant of a compound's ability to cross biological membranes, impacting its suitability for cell-based assays or in vivo studies.
- [1] Kuujia. (n.d.). Cas no 1564530-15-9 (4-Chloro-3-methyl-5-nitrobenzoic acid). Retrieved from https://www.kuujia.com/cas-1564530-15-9.html View Source
